molecular formula C12H13N3O2 B306776 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide

2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide

Cat. No. B306776
M. Wt: 231.25 g/mol
InChI Key: YPSWBZMENQZZAU-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide, also known as MIH, is a chemical compound that has been studied extensively for its potential applications in scientific research. MIH is a hydrazide derivative of indole-3-acetic acid, a plant hormone that plays a crucial role in plant growth and development. In recent years, MIH has gained attention for its potential as a versatile tool in various fields of scientific research, including biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which leads to increased levels of acetylcholine in the brain. 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has also been shown to inhibit the activity of specific enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide can inhibit the activity of specific enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has also been shown to exhibit anti-inflammatory and anti-cancer properties in vitro.
In vivo studies have shown that 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide can improve cognitive function and memory in animal models of Alzheimer's disease. 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has also been shown to exhibit anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide in lab experiments is its versatility. 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide can be used in various fields of scientific research, including biochemistry, pharmacology, and biotechnology. 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide is also relatively easy to synthesize and can be obtained in high yields and purity.
One limitation of using 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide in lab experiments is its potential toxicity. 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has been shown to exhibit cytotoxic effects on certain cell lines at high concentrations. Therefore, careful consideration should be taken when using 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide in experiments involving living organisms.

Future Directions

There are many potential future directions for the study of 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide. One area of research could focus on the development of 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies could also be conducted to elucidate the mechanism of action of 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide and its potential targets in the body. Additionally, studies could be conducted to investigate the potential toxicity of 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide and its effects on living organisms. Overall, 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide is a promising compound that has the potential to contribute to various fields of scientific research.

Synthesis Methods

The synthesis of 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide can be achieved through a multi-step process involving the reaction of indole-3-acetic acid with hydrazine hydrate and acetic anhydride. The resulting product is then subjected to a condensation reaction with 2-methylbenzaldehyde to yield 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has been studied for its potential applications in various fields of scientific research. In biochemistry, 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has been shown to inhibit the activity of a specific enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
In pharmacology, 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for drug development.

properties

Product Name

2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-hydroxy-N//'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C12H13N3O2/c1-8-10(6-13-15-12(17)7-16)9-4-2-3-5-11(9)14-8/h2-6,13,16H,7H2,1H3,(H,15,17)/b10-6-

InChI Key

YPSWBZMENQZZAU-POHAHGRESA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\NNC(=O)CO

SMILES

CC1=NC2=CC=CC=C2C1=CNNC(=O)CO

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CNNC(=O)CO

Origin of Product

United States

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